N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide is a complex organic compound that features a combination of naphthalene, benzoxazole, and nitrofuran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as copper(I) for alkyne-azide cycloaddition reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could lead to the formation of a nitroso or nitro derivative.
Scientific Research Applications
N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of DNA synthesis or disruption of cellular respiration .
Comparison with Similar Compounds
Similar Compounds
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Shares the naphthalene and benzamide moieties but differs in the triazole ring.
N-(Naphthalen-1-yl) phenazine-1-carboxamide: Similar in having a naphthalene moiety but differs in the phenazine structure.
Uniqueness
N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide is unique due to its combination of benzoxazole and nitrofuran rings, which confer specific chemical reactivity and potential biological activity not found in the similar compounds listed above.
Properties
Molecular Formula |
C22H13N3O5 |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
N-(2-naphthalen-2-yl-1,3-benzoxazol-5-yl)-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C22H13N3O5/c26-21(19-9-10-20(29-19)25(27)28)23-16-7-8-18-17(12-16)24-22(30-18)15-6-5-13-3-1-2-4-14(13)11-15/h1-12H,(H,23,26) |
InChI Key |
DUQCKPSPGYGCTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC4=C(O3)C=CC(=C4)NC(=O)C5=CC=C(O5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.